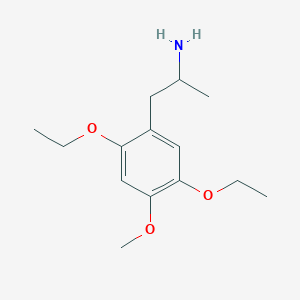

2,5-Diethoxy-4-methoxyamphetamine

Beschreibung

Eigenschaften

CAS-Nummer |

23693-34-7 |

|---|---|

Molekularformel |

C14H23NO3 |

Molekulargewicht |

253.34 g/mol |

IUPAC-Name |

1-(2,5-diethoxy-4-methoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C14H23NO3/c1-5-17-12-9-13(16-4)14(18-6-2)8-11(12)7-10(3)15/h8-10H,5-7,15H2,1-4H3 |

InChI-Schlüssel |

IVHFHHXLFFHTTA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=C(C=C1CC(C)N)OCC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,5-Diethoxy-4-methoxyamphetamine involves several steps. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable phenethylamine derivative.

Ethoxylation: Introduction of ethoxy groups at the 2 and 5 positions of the aromatic ring.

Methoxylation: Introduction of a methoxy group at the 4 position of the aromatic ring.

Amidation: Formation of the amphetamine backbone through appropriate reactions.

The specific reaction conditions and reagents used in these steps can vary, but typically involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

2,5-Diethoxy-4-methoxyamphetamine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Chinone führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Methoxy- und Ethoxygruppen können unter Verwendung geeigneter Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören starke Oxidationsmittel, Reduktionsmittel und Nucleophile. Die wichtigsten Produkte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

2,5-Diethoxy-4-methoxyamphetamine hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Phenethylamin-Derivaten und deren chemischen Eigenschaften verwendet.

Biologie: Die Erforschung seiner Wirkungen auf biologische Systeme, insbesondere seine Interaktion mit Neurotransmitter-Rezeptoren, ist im Gange.

Medizin: Obwohl es in klinischen Einrichtungen nicht weit verbreitet ist, dient es als Modellverbindung für die Untersuchung der pharmakologischen Wirkungen psychedelischer Substanzen.

Industrie: Seine Synthese und Reaktionen werden untersucht, um neue synthetische Methoden zu entwickeln und Reaktionsmechanismen zu verstehen

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Serotonin-Rezeptoren im Gehirn. Es wirkt als partieller Agonist am 5-HT2A-Rezeptor, was zu veränderter Wahrnehmung und kognitiven Effekten führt. Die Verbindung interagiert auch mit anderen Serotonin-Rezeptorsubtypen, was zu ihren psychoaktiven Eigenschaften beiträgt .

Wirkmechanismus

The mechanism of action of 2,5-Diethoxy-4-methoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognitive effects. The compound also interacts with other serotonin receptor subtypes, contributing to its psychoactive properties .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Larger substituents (e.g., iodo in DOI, ethoxy in EME) increase molecular weight and may alter lipid solubility, affecting blood-brain barrier penetration.

- Halogenation : Chloro (DOC) and iodo (DOI) groups enhance receptor binding affinity and potency compared to alkyl or alkoxy groups .

Pharmacological and Toxicological Profiles

Key Findings :

- Potency : Halogenated derivatives (DOC, DOI) exhibit higher potency than alkyl-substituted analogs (DOM, DOET) due to enhanced serotonin receptor affinity.

- Toxicity : DOC has been implicated in fatal intoxications at doses as low as 2.5 mg, with post-mortem blood concentrations as low as 0.05 mg/L .

- Duration : Ethoxy groups (EME) may prolong metabolic half-life compared to methoxy groups, though empirical data are lacking.

Case Studies and Forensic Relevance

- DOC : A 2014 case report documented a fatality with DOC blood concentration of 0.12 mg/L, highlighting challenges in interpreting post-mortem levels due to rapid tissue redistribution .

- 2C-E (2,5-Dimethoxy-4-ethylphenethylamine) : A structurally related compound caused seizures and hyperthermia in a case series, underscoring risks of substituted phenethylamines .

Q & A

Q. What analytical methods are recommended for the structural characterization and quantification of 2,5-Diethoxy-4-methoxyamphetamine in synthetic mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for structural elucidation and quantification. GC-MS provides robust separation and fragmentation patterns for identifying substituents on the amphetamine backbone, while LC-MS/MS offers higher sensitivity for trace analysis in complex matrices. For isomer discrimination, nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques (e.g., COSY, HMBC), resolves ambiguities in methoxy/ethoxy positioning .

Q. How should researchers design in vitro models to assess the neuropharmacological effects of this compound?

Methodological Answer: Utilize serotonin (5-HT₂A) and dopamine (D₂) receptor binding assays to evaluate affinity and functional activity. Radioligand displacement studies with [³H]ketanserin (for 5-HT₂A) and [³H]spiperone (for D₂) are standard. For functional activity, calcium flux assays in HEK293 cells expressing human receptors can quantify agonism/antagonism. Dose-response curves should include positive controls (e.g., LSD for 5-HT₂A) and negative controls (e.g., ketanserin for blockade) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA Hazard Communication Standard (HCS) guidelines: use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and store the compound in airtight containers at -20°C. Toxicity data may be limited, so assume acute neurotoxicity based on structural analogs like DOB (2,5-dimethoxy-4-bromoamphetamine). Implement spill containment with activated carbon or vermiculite .

Advanced Research Questions

Q. How can conflicting metabolic pathway data for this compound be resolved in cross-species studies?

Methodological Answer: Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) isoforms. Use recombinant CYP enzymes (e.g., human CYP2D6 vs. rat CYP2C11) in microsomal assays to identify species-specific O-demethylation or deamination pathways. For in vivo validation, collect urine samples from dosed rodents and analyze metabolites via GC-MS with derivatization (e.g., acetylation for hydroxylated metabolites). Compare with human hepatocyte models to extrapolate findings .

Q. What computational approaches improve the prediction of this compound’s receptor binding dynamics?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron distribution in the methoxy/ethoxy groups, informing steric and electronic interactions with 5-HT₂A. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model ligand-receptor binding over time, incorporating solvent effects and flexible side chains. Validate predictions with mutagenesis studies (e.g., T317A mutations in 5-HT₂A to test hydrogen bonding) .

Q. Why do false positives/negatives occur in immunoassays for this compound, and how can they be mitigated?

Methodological Answer: Cross-reactivity in immunoassays stems from structural similarities with other phenethylamines (e.g., 2C-E derivatives). Mitigate by using antibody-based screening with higher specificity for the 4-methoxy substituent. Confirm positives via LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 254 → 167 for the parent ion). For forensic contexts, validate methods per AAFS guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix effects assessment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LD₅₀ values for this compound analogs?

Methodological Answer: Variations often arise from differences in administration routes (oral vs. intravenous) or animal models (mice vs. rats). Standardize test conditions using OECD Guideline 423 (acute oral toxicity) in Sprague-Dawley rats, with dose escalation (1–50 mg/kg) and 14-day observation. Compare results with published data for structural analogs (e.g., DOC, DOB) while controlling for purity (>98% by HPLC) and vehicle effects (e.g., saline vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.